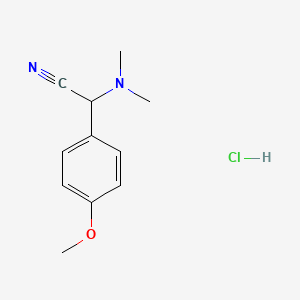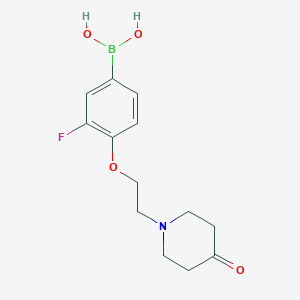
3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid
Descripción general
Descripción
“3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid” is a chemical compound . It is a type of boronic acid, which are known to be mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . This compound can be used as a reactant in coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, an oxopiperidinyl group, and a phenylboronic acid group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This compound, like other boronic acids and their esters, can participate in a variety of chemical reactions. These include Suzuki-Miyaura coupling, a widely-used carbon-carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process that this compound might undergo, has also been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. Information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Aplicaciones Científicas De Investigación
3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of bioactive compounds, such as drugs, and has been studied for its potential therapeutic effects. It has also been used in the synthesis of polymers and other materials. Additionally, this compound has been used in the synthesis of peptides and amino acids, as well as in the synthesis of fluorescent probes.
Mecanismo De Acción
Mode of Action
3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid is likely to interact with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid in laboratory experiments are its low cost and ease of synthesis. Additionally, it is a relatively stable compound, which makes it ideal for use in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which limits its use in certain reactions. Additionally, it is not very stable at high temperatures, which may limit its use in certain reactions as well.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. Additionally, further research could be conducted to explore the potential use of this compound in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of peptides and amino acids, as well as in the synthesis of fluorescent probes.
Propiedades
IUPAC Name |
[3-fluoro-4-[2-(4-oxopiperidin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,18-19H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGQKXIDZBMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(=O)CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162307 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-oxo-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704064-10-7 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-oxo-1-piperidinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-oxo-1-piperidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)
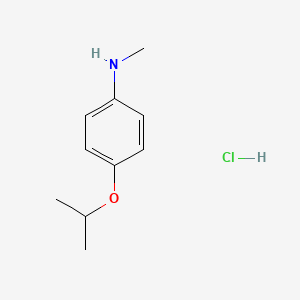






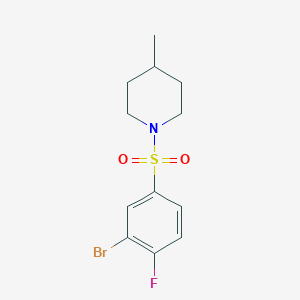

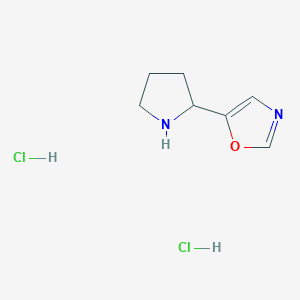
![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)
